molecular formula C14H15N3 B8643830 3-Piperidin-4-yl-1H-indole-5-carbonitrile

3-Piperidin-4-yl-1H-indole-5-carbonitrile

Cat. No. B8643830
M. Wt: 225.29 g/mol
InChI Key: FKYYQTPGCWRMGM-UHFFFAOYSA-N
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Patent
US06046215

Procedure details

A mixture of 0.92 gm (2.9 mMol) 5-cyano-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, 1.85 gm (29.3 mMol) ammonium formate and 0.26 gm 5% palladium on carbon in 40 mL methanol were stirred at reflux for 45 minutes. The reaction mixture was then filtered through a pad of Celite and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing 20% methanol and 2% ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure to give 0.36 gm (55%) of the title compound.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12]1[CH2:13][CH2:14][N:15](CC2C=CC=CC=2)[CH2:16][CH:17]=1)#[N:2].C([O-])=O.[NH4+]>[Pd].CO>[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)C=1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
1.85 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with dichloromethane containing 20% methanol and 2% ammonium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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